BIS[3-(CYCLOPENTYLOXY)PHENYL]-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE
Overview
Description
BIS[3-(CYCLOPENTYLOXY)PHENYL]-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE is a complex organic compound that belongs to the class of thiazole derivatives.
Preparation Methods
The synthesis of BIS[3-(CYCLOPENTYLOXY)PHENYL]-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE typically involves the reaction of appropriate thiazole precursors with cyclopentyloxy-substituted phenyl groups. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper salts to facilitate the coupling reactions . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, as well as scaling up the process for commercial applications.
Chemical Reactions Analysis
BIS[3-(CYCLOPENTYLOXY)PHENYL]-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
BIS[3-(CYCLOPENTYLOXY)PHENYL]-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE has several scientific research applications:
Mechanism of Action
The mechanism of action of BIS[3-(CYCLOPENTYLOXY)PHENYL]-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE involves its interaction with molecular targets and pathways in biological systems. The compound’s thiazole ring structure allows it to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
BIS[3-(CYCLOPENTYLOXY)PHENYL]-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a simpler structure.
Ritonavir: An antiretroviral drug with a more complex structure.
Abafungin: An antifungal drug with a different substitution pattern on the thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of cyclopentyloxy groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2,5-bis(3-cyclopentyloxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2S2/c1-2-10-19(9-1)29-21-13-5-7-17(15-21)23-27-25-26(31-23)28-24(32-25)18-8-6-14-22(16-18)30-20-11-3-4-12-20/h5-8,13-16,19-20H,1-4,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGMXVRBKRYKBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)C3=NC4=C(S3)N=C(S4)C5=CC(=CC=C5)OC6CCCC6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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